molecular formula C7H5N3O2 B1604668 6-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-77-7

6-Nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1604668
CAS RN: 1000342-77-7
M. Wt: 163.13 g/mol
InChI Key: NKDYJOFWMSSDFZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “6-Nitro-1H-pyrrolo[3,2-c]pyridine”. Pyrrolopyridine derivatives have been studied for their reactions , but specific reactions for the nitro derivative are not mentioned.

Scientific Research Applications

Drug Design and Medicinal Chemistry

The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . The 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been reported as potential inhibitors of MPS1 .

Anticancer Therapy

Drugs containing a pyrrolopyridine scaffold such as Vemurafenib or Pexidartinib are used in anticancer therapy . Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Antitumor Activities

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Metal-Catalyzed Cross-Coupling Reactions

Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .

Biochemical and Biophysical Properties

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .

Mechanism of Action

Target of Action

The primary targets of 6-Nitro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

6-Nitro-1H-pyrrolo[3,2-c]pyridine interacts with its targets, the FGFRs, resulting in significant changes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This leads to the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Furthermore, it has been found to display moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) .

properties

IUPAC Name

6-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYJOFWMSSDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646633
Record name 6-Nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000342-77-7
Record name 6-Nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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